methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate is not fully understood. However, it is believed to act on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist.
Biochemical and Physiological Effects:
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate has several advantages for lab experiments. It has high selectivity and potency, making it a useful tool for studying the dopamine and serotonin systems. It also has good bioavailability and can easily cross the blood-brain barrier. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate. One area of interest is its potential use in the treatment of Parkinson's disease. It has been found to improve motor function in animal models of the disease and may have neuroprotective effects. Another area of interest is its potential use in the treatment of schizophrenia. It has been found to have antipsychotic properties and may be useful in treating the negative symptoms of the disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate can be synthesized through a two-step process. The first step involves the reaction between 3-chlorobenzylamine and ethyl chloroacetate, which produces ethyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate. The second step involves the methylation of ethyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate using methyl iodide, which results in the formation of Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate.
Scientific Research Applications
Methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, antidepressant, anxiolytic, and analgesic properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and neuropathic pain.
properties
IUPAC Name |
methyl 2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)11-17-7-5-16(6-8-17)10-12-3-2-4-13(15)9-12/h2-4,9H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBSSIGIUMYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(3-chlorobenzyl)piperazin-1-yl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.